Cu-Dppey
Cu-Dppey
Brand Name:
Vulcanchem
CAS No.:
102532-71-8
VCID:
VC20788503
InChI:
InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;;
SMILES:
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+]
Molecular Formula:
C52H44ClCuP4
Molecular Weight:
891.8 g/mol
Cu-Dppey
CAS No.: 102532-71-8
Cat. No.: VC20788503
Molecular Formula: C52H44ClCuP4
Molecular Weight: 891.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102532-71-8 |
|---|---|
| Molecular Formula | C52H44ClCuP4 |
| Molecular Weight | 891.8 g/mol |
| IUPAC Name | copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride |
| Standard InChI | InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;; |
| Standard InChI Key | AKHFFYYBPVNANG-KHUJRMENSA-M |
| Isomeric SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] |
| SMILES | C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] |
| Canonical SMILES | C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator